4-iodo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
CAS No.:
Cat. No.: VC20420451
Molecular Formula: C8H10F3IN2
Molecular Weight: 318.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10F3IN2 |
---|---|
Molecular Weight | 318.08 g/mol |
IUPAC Name | 4-iodo-5-methyl-1-propan-2-yl-3-(trifluoromethyl)pyrazole |
Standard InChI | InChI=1S/C8H10F3IN2/c1-4(2)14-5(3)6(12)7(13-14)8(9,10)11/h4H,1-3H3 |
Standard InChI Key | UEGHHCGXWIVFKL-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NN1C(C)C)C(F)(F)F)I |
Introduction
Structural and Molecular Characteristics
4-Iodo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative featuring a trifluoromethyl group, iodine substituent, and alkyl side chains. Its molecular formula is C₈H₁₁F₃IN₂, with a molecular weight of 349.09 g/mol . Key structural attributes include:
-
Iodine at position 4, enhancing electrophilic reactivity for cross-coupling reactions .
-
Trifluoromethyl group at position 3, contributing to metabolic stability and lipophilicity .
-
Isopropyl at position 1 and methyl at position 5, influencing steric and electronic properties .
The compound’s SMILES notation is CC(C)N1C=C(C(=N1)C(F)(F)F)C(I)C
, and its InChIKey is WNFVFNKDBSJJDO-UHFFFAOYSA-N
.
Synthetic Routes and Optimization
Key Synthetic Strategies
Synthesis typically involves:
-
Pyrazole Core Formation: Cyclization of hydrazines with 1,3-diketones or alkynes under acidic conditions .
-
Trifluoromethylation: Introduction of CF₃ via Ullmann coupling or halogen exchange .
-
Iodination: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) .
-
Alkylation: Isopropyl and methyl groups are added via nucleophilic substitution or Mitsunobu reactions .
Example Protocol (adapted from ):
-
Step 1: 1-Isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole is treated with LDA at -78°C in THF.
-
Step 2: Iodination with I₂ yields the target compound (85% yield) .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 349.09 g/mol | |
Boiling Point | 251.4 ± 40.0°C (predicted) | |
Density | 1.87 ± 0.1 g/cm³ (predicted) | |
LogP (Octanol-Water) | 3.2 (estimated) | |
Solubility | 2.4 mg/mL in DMSO (simulated) |
Applications in Medicinal Chemistry
Antihyperglycemic Agents
Trifluoromethyl pyrazoles exhibit antihyperglycemic activity by modulating insulin signaling pathways. The iodine substituent enhances binding affinity to protein targets (e.g., PPAR-γ) .
Agrochemical Intermediates
Used in synthesizing fungicides and herbicides due to the CF₃ group’s resistance to enzymatic degradation .
Hazard Class | GHS Code | Precautions |
---|---|---|
Acute Toxicity | H301 | Use PPE; avoid inhalation |
Skin Irritation | H315 | Wear nitrile gloves |
Eye Damage | H319 | Use safety goggles |
Respiratory Irritant | H335 | Employ fume hoods |
Storage: Stable at -20°C under inert gas (argon) .
Comparative Analysis with Analogues
Compound | CAS Number | Molecular Formula | Key Differences |
---|---|---|---|
4-Iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole | 1883290-05-8 | C₇H₈F₃IN₂ | Lacks 5-methyl group |
4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 1194377-09-7 | C₅H₄F₃IN₂ | Methyl instead of isopropyl |
1-Isopropyl-5-methyl-3-nitro-1H-pyrazole | 1172006-28-8 | C₇H₁₁N₃O₂ | Nitro replaces CF₃ and iodine |
Future Directions
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